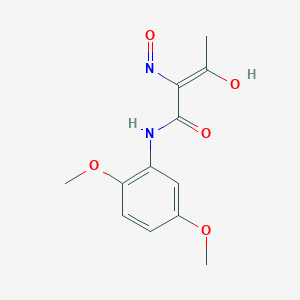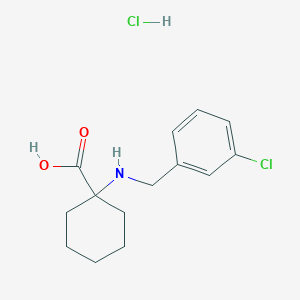
1-(3-Chlorobenzylamino)cyclohexanecarboxylic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chlorobenzylamino)cyclohexanecarboxylic acid hydrochloride is a chemical compound that belongs to the class of cyclohexanecarboxylic acids. It is characterized by the presence of a 3-chlorobenzylamino group attached to the cyclohexane ring, along with a carboxylic acid group. This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorobenzylamino)cyclohexanecarboxylic acid hydrochloride typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of cyclohexanecarboxylic acid with thionyl chloride to form cyclohexanecarbonyl chloride.
Amination: The cyclohexanecarbonyl chloride is then reacted with 3-chlorobenzylamine to form 1-(3-Chlorobenzylamino)cyclohexanecarboxylic acid.
Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to obtain the hydrochloride salt of 1-(3-Chlorobenzylamino)cyclohexanecarboxylic acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common reagents used in these processes include thionyl chloride, 3-chlorobenzylamine, and hydrochloric acid.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Chlorobenzylamino)cyclohexanecarboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzylamino derivatives.
Applications De Recherche Scientifique
1-(3-Chlorobenzylamino)cyclohexanecarboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as a building block for various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(3-Chlorobenzylamino)cyclohexanecarboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanecarboxylic acid: A precursor in the synthesis of 1-(3-Chlorobenzylamino)cyclohexanecarboxylic acid hydrochloride.
1-amino-1-cyclohexanecarboxylic acid: An α-amino acid with similar structural features.
Uniqueness
This compound is unique due to the presence of the 3-chlorobenzylamino group, which imparts specific chemical and biological properties. This makes it distinct from other cyclohexanecarboxylic acid derivatives and suitable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C14H19Cl2NO2 |
|---|---|
Poids moléculaire |
304.2 g/mol |
Nom IUPAC |
1-[(3-chlorophenyl)methylamino]cyclohexane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C14H18ClNO2.ClH/c15-12-6-4-5-11(9-12)10-16-14(13(17)18)7-2-1-3-8-14;/h4-6,9,16H,1-3,7-8,10H2,(H,17,18);1H |
Clé InChI |
DEQALIXDBPFPJQ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)(C(=O)O)NCC2=CC(=CC=C2)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,7-Dimethyl-norgranatanol-3-alpha-benzhydrylaether [German]](/img/structure/B13787969.png)

![1-hydroxy-4-[(2-methylphenyl)diazenyl]naphthalene-2-carboxylic acid](/img/structure/B13787975.png)
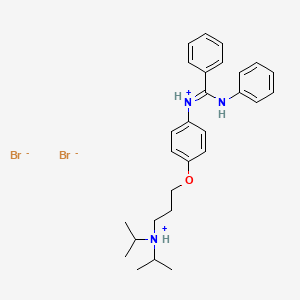
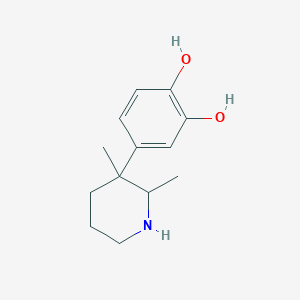
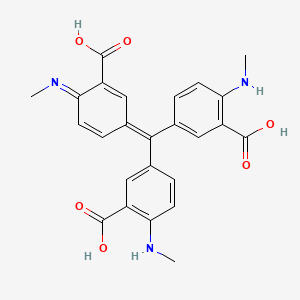
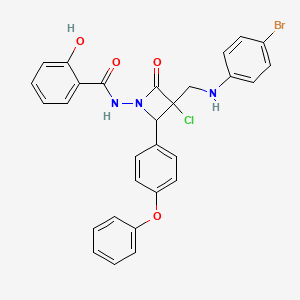
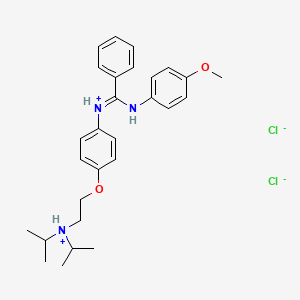

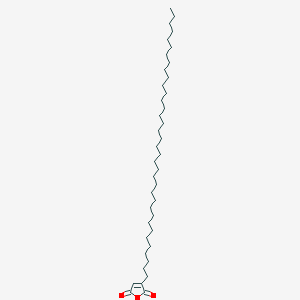
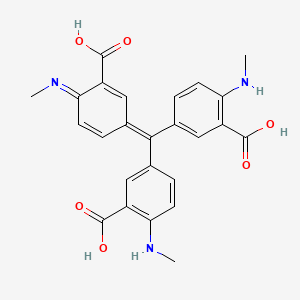
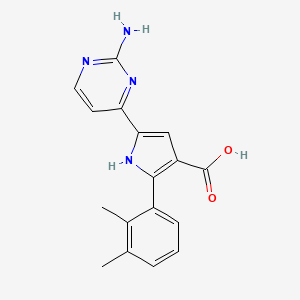
![(Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-5-enoic acid](/img/structure/B13788020.png)
